7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation reaction between pyrazolopyridinediamines and aldehydes or cyclic ketones in the presence of acetic acid as a catalyst . This procedure provides the desired compounds in good yields under a simple two-step methodology .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce different alkyl or aryl groups .
Scientific Research Applications
7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It shows promise as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle and prevent cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also exhibit CDK inhibitory activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds have shown potent antitumor activity.
Uniqueness
7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrrolopyrimidine derivatives .
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H23N3OS/c1-3-14-28-23-21-20(17-8-6-5-7-9-17)15-26(22(21)24-16-25-23)18-10-12-19(13-11-18)27-4-2/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI Key |
NMDCAMBBDDEBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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